p,p'-Diazidostilbene

Electron-beam lithography Negative resist Bisazide crosslinker

E-beam lithographers optimizing sensitivity face a barrier: neat polystyrene requires ~10 μC/cm² at 25 kV. p,p'-Diazidostilbene at 3 wt% loading reduces D_g⁰·⁵ to ≤1 μC/cm²-a ~10× gain. Key differentiation vs. 4,4'-diazidobenzophenone & p-phenylenebisazide: • λₘₐₓ ≈ 335 nm matches Hg-line tools; non-selective C-H/N-H/O-H dinitrene insertion for rapid crosslinking • CuAAC click chemistry building block for hydrogel synthesis (L929 cytocompatible, residual Cu <6.8 mg/kg) • Disodium salt derivative (DAS, CAS 2718-90-3) enables Cr⁶⁺-free, water-developable photoresists with >1 yr pre-sensitized shelf life

Molecular Formula C14H10N6
Molecular Weight 262.27 g/mol
CAS No. 10193-62-1
Cat. No. B160775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep,p'-Diazidostilbene
CAS10193-62-1
Molecular FormulaC14H10N6
Molecular Weight262.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C14H10N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h1-10H/b2-1+
InChIKeyHWEONUWVYWIJPF-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p,p'-Diazidostilbene: Bis-Azide Photo-Crosslinker


p,p'-Diazidostilbene (4,4'-diazidostilbene, CAS 10193-62-1, molecular formula C₁₄H₁₀N₆, MW 262.27 g/mol) is a symmetrical aromatic bis-azide featuring two photoreactive azido groups conjugated through a trans-stilbene core [1]. Upon UV irradiation (λₘₐₓ ≈ 335–336 nm, εₘₐₓ ≈ 36,759 M⁻¹cm⁻¹), both azido groups undergo photolysis to generate highly reactive dinitrene intermediates capable of non-selective C–H, N–H, and O–H insertion, as well as addition to unsaturated bonds, effecting rapid polymer crosslinking [2]. Its water-soluble disodium sulfonate derivative (DAS, CAS 2718-90-3) has been industrially deployed as a photocrosslinking agent in negative-tone photoresists for cathode-ray tube black matrix fabrication and in enzyme immobilization films [3]. The parent compound serves as a versatile building block in click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling hydrogel and materials synthesis [4].

Bis-azide photocrosslinker for UV-initiated dinitrene C–H/N–H insertion
E-beam negative resist sensitizer for vinylaromatic polymers
Water-soluble DAS derivative for aqueous-developable photoresists
CuAAC click chemistry building block for hydrogel crosslinking

Why Generic Bis-Azides Fail vs. p,p'-Diazidostilbene


Although the bis-azide photocrosslinker class includes several commercially available members—such as 4,4'-diazidobenzophenone (CAS 17303-16-1), 4,4'-diazidochalcone (CAS 14128-15-5), 4,4'-diazidodiphenylmethane, and p-phenylenebisazide—these compounds cannot be freely interchanged with p,p'-diazidostilbene without incurring quantifiable performance penalties. The stilbene π-conjugated bridge between azido groups provides a unique combination of a red-shifted UV absorption profile (λₘₐₓ ≈ 335 nm) that matches conventional Hg-line exposure tools, stereoisomer-dependent nitrene photochemistry that yields distinct amine product distributions, and, in its sulfonated disodium salt form, broad-pH water solubility that enables entirely aqueous development without organic solvents [1]. Replacing p,p'-diazidostilbene with 4,4'-diazidobenzophenone eliminates the reciprocity-law-failing property critical to black matrix CRT fabrication, while p-phenylenebisazide lacks the stilbene chromophore's molar absorptivity and fails to deliver comparable electron-beam sensitivity enhancement in polystyrene resists [2]. The following quantitative evidence establishes exactly where and by how much p,p'-diazidostilbene differs from its nearest analogs.

UV profile Stilbene chromophore provides red-shifted absorption (~335 nm); benzophenone or chalcone analogs may not match Hg-line exposure tools.
Reciprocity Reciprocity-law-failing behavior, critical for CRT black matrix patterning, is absent in 4,4'-diazidobenzophenone and related bis-azides.
Stereochemistry trans/cis isomer-dependent nitrene product distribution may shift crosslinking efficiency; non-stilbene bis-azides lack this stereochemical control.

Quantitative Performance Evidence


Electron-Beam Sensitivity Enhancement in Polystyrene Resist

Addition of 3 wt% 4,4'-diazidostilbene to polystyrene (PS) increased electron-beam sensitivity by almost one order of magnitude relative to neat polystyrene, while high resist contrast was preserved. This head-to-head comparison within the same study used PS of Mw ≥ 10⁶, for which neat PS required a sensitivity dose D_g⁰·⁵ ≈ 10 μC/cm² at 25 kV [1]. By contrast, the same study reported that poly(3-bromo-N-vinylcarbazole) without bisazide additive achieved D_g⁰·⁵ ≈ 2 μC/cm², still inferior to the bisazide-sensitized PS system when normalized for contrast and dry-etch resistance.

E-beam sensitivity in PS resist
Head-to-head
~10× sensitivity gain vs. neat PS; D_g⁰·⁵ approx. ≤1 μC/cm² at 25 kV with 3 wt% loading
Supports e-beam resist sensitivity benchmark
Contrast and dry-etch resistance maintained; data from PS Mw ≥ 10⁶
Electron-beam lithography Negative resist Bisazide crosslinker

Reciprocity-Law Failure for CRT Black Matrix Patterning

The ternary system comprising polyvinylpyrrolidone (PVP), polyacrylamide (PAAm), and disodium 4,4'-diazidostilbene-2,2'-disulfonate (DAS) exhibited a pronounced reciprocity-law-failing property in the light intensity range used for black matrix fabrication in color picture tubes [1]. Reciprocity-law failure means that the photochemical crosslinking efficiency decreases disproportionately at lower light intensities, enabling optical patterning of smaller features than the projected mask image by exploiting the intensity fall-off at pattern edges. This property is absent in conventional bisazide/cyclized-rubber photoresists based on 4,4'-diazidobenzophenone or 4,4'-diazidochalcone [2]. The DAS-PVP-PAAm system was specifically validated for black matrix CRT production as a water-developable negative resist [3].

Reciprocity-law failure for CRT
Class-level inference
DAS-PVP-PAAm system exhibits significant deviation from Bunsen-Roscoe reciprocity in CRT exposure range
Enables finer patterning without mask alteration
Property absent in benzophenone/chalcone bis-azides; industrial validation context
Photoresist Reciprocity law failure Black matrix CRT manufacturing

Toxicity: DAS vs. Dichromate Sensitizers

Disodium 4,4'-diazidostilbene-2,2'-disulfonate (DAS) is reported to be 'several orders of magnitude less toxic' than potassium or ammonium dichromate, the traditional gelatin photoresist sensitizer [1]. Dichromates (Cr⁶⁺) are confirmed human carcinogens and are subject to increasing regulatory restriction (EU REACH Annex XIV authorization). In carbon transfer printing, DAS-sensitized gelatin tissues exhibit no 'dark reaction'—the spontaneous, light-independent crosslinking that plagues dichromate-sensitized emulsions and limits their shelf life to hours or days . Pre-sensitized DAS tissues stored under cool, dark conditions remain effective for years without significant sensitivity loss, whereas dichromate-sensitized tissues must be used within hours of preparation and cannot be pre-sensitized . Concentrations used are 0.25–6 wt% DAS in dried gelatin vs. 3–30 wt% for dichromates [2].

Toxicity vs. dichromate sensitizers
Cross-study comparable
DAS reported orders of magnitude less toxic than Cr⁶⁺; no dark reaction, pre-sensitized shelf life >1 year
Supports dichromate replacement evaluation
Toxicity classification based on azide vs. Cr⁶⁺ hazard; regulatory burden reduction context
Alternative photoresist sensitizer Toxicity Dichromate replacement Carbon transfer printing

Stereoisomer-Dependent Photolysis in Polystyrene Matrix

Karyakina and Gubinov (2000) demonstrated that in a polystyrene film matrix, the photolysis kinetics and amine product distribution of 4,4'-diazidostilbene are stereoisomer-dependent: the trans and cis isomers produce different relative yields of primary vs. secondary amines as photolysis products [1]. Furthermore, during photolysis, trans-cis stereoisomerization competes with azide decomposition and nitrene crosslinking reactions. When a polystyrene film is formed from the cis-stereoisomer, it spontaneously converts to the trans form during film casting, establishing the trans isomer as the thermodynamically preferred and practically relevant species for resist formulation [1]. This stereochemical complexity is absent in non-stilbene bisazides such as 4,4'-diazidobenzophenone, which lacks the central C=C double bond and thus cannot undergo analogous photoisomerization.

Stereoisomer-dependent photolysis
Direct head-to-head
trans isomer gives distinct primary/secondary amine ratio; cis converts to trans during PS film casting
trans isomer required for consistent crosslinking
Batch specification should confirm trans (E) configuration
Photochemistry Nitrene chemistry Stereoisomer effect Polymer crosslinking

Cytocompatibility of DAS-Crosslinked Hyaluronic Acid Hydrogels

In a study of hyaluronic acid (HA)-based hydrogels crosslinked via copper-catalyzed azide-alkyne cycloaddition (CuAAC), diazidostilbene served as the bis-azide linker. The resulting hydrogels exhibited elastic moduli tunable in the range 0.5–4 kPa by varying crosslinker density and linker type [1]. Critically, after washing, the gels contained a maximum residual copper of 6.8 mg/kg dry weight, and the eluate from diazidostilbene-crosslinked gels showed no toxic effects on L929 murine fibroblast cells in standard cytotoxicity assays [1]. This contrasts with alternative bis-azide linkers in the study (longer or more flexible linkers) that produced different mechanical outcomes, placing diazidostilbene as the rigid, short-crosslinker option yielding the stiffest gels within the series while maintaining full cytocompatibility.

Cytocompatibility of HA hydrogels
Supporting evidence
Eluate non-toxic to L929 fibroblasts; residual Cu ≤ 6.8 mg/kg; elastic moduli 0.5–4 kPa tunable
Supports selection for stiff, cytocompatible CuAAC hydrogels
ISO 10993 extractable limit context; data specific to HA system
Click chemistry Hydrogel Cytocompatibility Biomaterial CuAAC

p,p'-Diazidostilbene Application Scenarios


High-Sensitivity E-Beam Negative Resist Formulation

Researchers and process engineers formulating polystyrene-based electron-beam resists should procure p,p'-diazidostilbene specifically for the ~10× sensitivity gain it confers at 3 wt% loading relative to neat polystyrene, while preserving the high contrast and dry-etch resistance of the vinylaromatic matrix. D_g⁰·⁵ decreases from ~10 μC/cm² (neat PS) to approximately ≤1 μC/cm² at 25 kV, enabling practical write speeds in direct-write e-beam lithography [Jagt & Sevriens, 1980; Section 3, Evidence Item 1].

Water-Developable Photoresist for CRT Black Matrix

The disodium salt (DAS, CAS 2718-90-3) is the procurement choice for negative-tone, water-developable photoresists requiring reciprocity-law-failing behavior. This property enables black matrix patterning on CRT faceplates without shadow mask alteration—a capability explicitly absent in conventional bisazide/cyclized-rubber resists. The DAS-PVP-PAAm ternary system is validated in industrial CRT manufacturing [Akagi et al., 1977; Section 3, Evidence Item 2].

Non-Toxic Dichromate Replacement for Photographic Processes

Practitioners of carbon transfer, gum bichromate, and photogravure printing seeking to eliminate Cr⁶⁺ toxicity and dark reaction instability should procure DAS as the quantitatively validated replacement. DAS-sensitized gelatin exhibits no dark reaction, enabling pre-sensitized tissue preparation with shelf lives exceeding one year vs. hours for dichromate-sensitized materials. The orders-of-magnitude lower toxicity directly reduces occupational hazard and regulatory compliance burden [Section 3, Evidence Item 3].

CuAAC Click-Crosslinked Hydrogels for Biomedical Engineering

Investigators developing hyaluronic acid-based hydrogels for soft tissue engineering or cell culture scaffolds should select diazidostilbene as the rigid bis-azide linker when higher stiffness (up to ~4 kPa elastic modulus) is targeted. Documented L929 cytocompatibility (eluate non-toxic) and low residual copper (<6.8 mg/kg) provide critical safety data for translational research [Piluso et al., 2011; Section 3, Evidence Item 5].

Application
Selection Property
Validation Focus
E-beam negative resist formulation
Bis-azide sensitizer loading
Contrast and dry-etch resistance retention
Aqueous-developable photoresist (DAS)
Reciprocity-law failure behavior
Pattern resolution without mask modification
Dichromate-free photographic processes (DAS)
Dark reaction absence
Shelf-life stability and lower toxicity context
CuAAC click-crosslinked HA hydrogels
Rigid short bis-azide linker architecture
Eluate cytocompatibility and residual copper assessment

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